Product packaging for Sulesomab(Cat. No.:CAS No. 167747-19-5)

Sulesomab

Cat. No.: B1169531
CAS No.: 167747-19-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulesomab is a 50 kDa Fab' fragment of a murine monoclonal antibody (IgG1) that targets the Normal Cross-Reactive Antigen-90 (NCA-90), also known as CD66c or CEACAM6 . This antigen is a cell surface glycoprotein widely expressed on human granulocytes and myelocytes . This compound is provided as a research-grade reagent for fundamental and translational studies. Its primary research application is in the development and refinement of diagnostic imaging for infection and inflammation, particularly for investigating osteomyelitis and prosthetic joint infections . The suggested mechanism of action for this tracer is its binding to the CEACAM6 surface antigen on granulocytes . Research indicates that accumulation at inflammatory sites occurs predominantly via nonspecific diffusion due to increased vascular permeability, with additional specific binding to primed or activated extravascular granulocytes . This makes it a valuable tool for studying granulocyte trafficking and developing novel inflammation-targeting imaging agents. This compound offers a research alternative to in vitro leukocyte labeling, avoiding the time-consuming and potentially dangerous technique of handling blood products . This product is labeled "For Research Use Only (RUO)." It is not intended for any clinical, diagnostic, or therapeutic procedures and cannot be administered to humans .

Properties

CAS No.

167747-19-5

Molecular Formula

C29H31NO11S

Origin of Product

United States

Molecular and Structural Characterization of Sulesomab

Classification and Domain Architecture

Sulesomab's classification highlights its specific fragment type and origin, crucial for understanding its function.

This compound is specifically classified as a Fab' (Fragment, antigen-binding) fragment of an antibody. nuklearmedizin-gratz.deontosight.aicreativebiolabs.neteuropa.euwikipedia.org This fragment consists of an entire immunoglobulin light chain and the amino-terminal end of one of the immunoglobulin heavy chains, linked by disulfide bonds. ontosight.aidrugbank.com Fab' fragments typically have a molecular weight of approximately 55,000 Daltons. thermofisher.com A key structural feature of the Fab' fragment is the presence of a free sulfhydryl group, which is instrumental in its conjugation to other molecules. thermofisher.com The design of this compound, as a Fab' fragment, is optimized to specifically bind to the Non-specific Cross-reacting Antigen 90 (NCA-90), an antigen found on the surface of human granulocytes. nuklearmedizin-gratz.deontosight.aicreativebiolabs.netwikipedia.org This binding specificity is crucial for its intended research applications.

Table 1: Key Structural Properties of this compound Fab' Fragment

PropertyDescription/ValueSource
Fragment Type Fab' (Fragment, antigen-binding) nuklearmedizin-gratz.deontosight.aicreativebiolabs.neteuropa.euwikipedia.org
Molecular Weight (approx.) 55,000 Daltons thermofisher.com
Composition Immunoglobulin light chain, heavy chain (amino-terminal) ontosight.aidrugbank.com
Inter-chain Linkage Disulfide bonds ontosight.aidrugbank.com
Reactive Group Free sulfhydryl group thermofisher.com
Target Antigen NCA-90 (on human granulocytes) nuklearmedizin-gratz.deontosight.aicreativebiolabs.netwikipedia.org

This compound (IMMU-MN3) is a murine monoclonal antibody. nuklearmedizin-gratz.deontosight.aicreativebiolabs.netwikipedia.org This indicates that the original antibody was derived from mouse immune cells. Its immunoglobulin class and subclass are specified as Immunoglobulin G1 (IgG1), kappa isotype. nuklearmedizin-gratz.deontosight.aithermofisher.comexbio.cz The IgG1 isotype is one of the most abundant subclasses of IgG antibodies found in mice, and its specific characteristics influence the antibody's stability and interactions. exbio.cz

Fab' Fragment Designation and Structural Properties

Research-Scale Production Methodologies

The production of this compound involves established biotechnological techniques to generate the antibody and then isolate its active fragment.

The initial generation of the this compound antibody, IMMU-MN3, relies on hybridoma technology. nuklearmedizin-gratz.de This process involves the fusion of antibody-producing B lymphocytes, obtained from the spleen of a mouse immunized with carcinoembryonic antigen, with immortal myeloma cells, such as SP 2/0 cells. nuklearmedizin-gratz.deslideshare.netresearchgate.netnih.gov This fusion results in hybridoma cells that possess the ability to proliferate indefinitely while continuously secreting a specific monoclonal antibody. slideshare.netnih.gov

Once the intact IgG1 antibody (IMMU-MN3) is produced, the Fab' fragment of this compound must be isolated and purified. Fab' fragments can be generated through various methods, including the proteolytic digestion of the intact antibody, often using enzymes like papain, or via recombinant expression in host systems such as Escherichia coli or mammalian cells. drugbank.comresearchgate.net Following the generation of the fragments, purification is essential to obtain a high-quality product for research. Common purification techniques include affinity chromatography, notably using Protein A or Protein L, which exploit specific binding characteristics of antibody fragments. thermofisher.comresearchgate.net Further purification steps often involve size-exclusion chromatography (SEC) and/or ion-exchange chromatography (IEC) to ensure high purity suitable for detailed research and characterization, including crystallographic studies. exbio.czresearchgate.netcreativebiolabs.net These methods aim to remove impurities, such as residual intact antibody, Fc fragments, and other cellular components. researchgate.netcreativebiolabs.net

Hybridoma Technology for this compound Antibody Generation

Radiochemical Conjugation for Research Applications

For its primary research application in molecular imaging, this compound is typically radiochemically conjugated with Technetium-99m (99mTc). nuklearmedizin-gratz.deontosight.aicreativebiolabs.neteuropa.euwikipedia.orgpatsnap.comnih.gov The inherent free sulfhydryl group on the Fab' fragment of this compound facilitates this conjugation. thermofisher.com The radiolabeling procedure is straightforward, often achieved by directly adding Technetium-99m-pertechnetate in an isotonic saline solution to a vial containing the Fab' fragment. nuklearmedizin-gratz.decreativebiolabs.net This quick and simple, typically 5-minute process, offers an advantage over more laborious and potentially hazardous in vitro leukocyte labeling techniques. creativebiolabs.net The resulting 99mTc-labeled this compound is designed for nuclear imaging of activated granulocytes in research settings. thermofisher.com Studies have shown that this labeling method results in a high yield of radiolabeled product, with very low percentages (e.g., less than 1%) of free Technetium remaining. nuklearmedizin-gratz.decreativebiolabs.net Technetium-99m is a favorable radionuclide for Single-Photon Emission Computed Tomography (SPECT) imaging due to its suitable half-life (approximately 6 hours) and gamma emission profile. patsnap.com The conjugation allows for the visualization of specific cellular targets by combining the precise binding capabilities of the antibody fragment with the detectable emissions of the radioisotope. patsnap.com

Technetium-99m (99mTc) Labeling Chemistry and Protocols

The radiolabeling of this compound with Technetium-99m (99mTc) is a straightforward process, typically completed within a five-minute procedure creativebiolabs.net. The process involves reconstituting a lyophilized powder containing this compound with an isotonic sodium chloride injection, followed by the addition of sodium pertechnetate (B1241340) (99mTc) europa.eueuropa.eueuropa.eu.

The kit for preparing 99mTc-sulesomab typically contains:

This compound: 0.31 mg of the lyophilized antibody fragment europa.eueuropa.eu.

Stannous chloride dihydrate: A reducing agent essential for the labeling process europa.eueuropa.euresearchgate.net.

Sodium chloride: For isotonicity europa.eueuropa.eu.

Sodium potassium tartrate tetrahydrate: A stabilizer europa.eueuropa.eu.

Sodium acetate (B1210297) trihydrate: A buffer europa.eueuropa.eu.

Sucrose: A cryoprotectant and bulking agent europa.eueuropa.eu.

Trace amounts of acetic acid and hydrochloric acid: For pH adjustment europa.eueuropa.eu.

Nitrogen: As an inert atmosphere to prevent oxidation europa.eueuropa.eu.

Once prepared, the resulting solution of 99mTc-sulesomab has a pH ranging from 4.5 to 5.5 europa.eu. The labeling efficiency, which represents the proportion of 99mTc successfully bound to this compound versus remaining as unbound pertechnetate, can be assessed through chromatographic procedures researchgate.netwikipedia.org. High radiochemical purity (typically over 95%) and efficient labeling at low biomolecule concentrations are essential requirements for effective radiolabeling of biomolecules with 99mTc researchgate.net.

In Vitro Stability and Integrity of the Radioconjugate

The integrity and stability of the 99mTc-sulesomab radioconjugate are critical for its diagnostic efficacy. The radiolabeled material, once reconstituted and radiolabeled, demonstrates stability for up to 4 hours europa.eueuropa.eu. Prior to reconstitution, the this compound kit components should be stored under refrigerated conditions, specifically between 2°C and 8°C europa.eueuropa.eu.

In vitro studies have investigated the binding characteristics of this compound to granulocytes. These studies indicate that this compound binds preferentially to primed and activated granulocytes compared to quiescent granulocytes snmjournals.org. The binding percentages observed were as follows:

Table 1: In Vitro Binding of this compound to Granulocytes

Granulocyte StateBinding Percentage (Mean ± SD)
Fully Activated5.39% ± 1.54% snmjournals.org
Primed with TNF-α5.53% ± 3.43% snmjournals.org
Quiescent1.5% ± 1.25% snmjournals.org

Note: These values are corrected for non-specific binding to the microcentrifuge tube snmjournals.org.

Mechanistic Studies of Sulesomab–granulocyte Interaction and Accumulation

In Vitro Binding and Affinity Studies

In vitro investigations have provided insights into the binding characteristics of Sulesomab to granulocytes, including its specificity, comparative binding to different granulocyte states, and quantitative evaluation of its binding affinity.

This compound is derived from the IMMU-MN3 monoclonal antibody, which strongly reacts with the non-specific cross-reacting antigen 90 (NCA-90), identified as CD66c europa.eunucmed-guide.appnuklearmedizin-gratz.de. This antigen is found on the surface of granulocytes snmjournals.orgcreativebiolabs.netsnmjournals.orgontosight.ai. In vitro studies have demonstrated that this compound preferentially binds to granulocytes snmjournals.orgnih.govsnmjournals.org. While its primary target is granulocytes, some in vitro binding (up to 2-6%) to lymphocytes has also been observed, though the functional implications of this binding on lymphocytes have not been determined europa.eu. At concentrations used for diagnostic procedures, this compound does not appear to exert significant pharmacodynamic effects on granulocyte function europa.eu. Importantly, this compound shows very little binding to circulating quiescent granulocytes, with studies reporting less than 5% binding snmjournals.orgnih.gov.

Research indicates that this compound exhibits differential binding affinity based on the activation state of granulocytes. It binds preferentially to primed and activated granulocytes in vitro snmjournals.orgnih.govsnmjournals.orgtg.org.au. This preference is linked to the increased expression of the NCA-90 antigen on activated granulocytes snmjournals.org.

Specific quantitative findings from in vitro assays, corrected for non-specific binding, demonstrate a notable difference in this compound binding across granulocyte states:

Fully Activated Granulocytes: 5.39% ± 1.54% binding snmjournals.org.

Primed Granulocytes (with TNF-α): 5.53% ± 3.43% binding snmjournals.org.

Quiescent Granulocytes (with plasma alone): 1.5% ± 1.25% binding snmjournals.org.

Table 1: Comparative In Vitro Binding of this compound to Granulocyte States

Granulocyte StateMean Percentage Binding (± SD) snmjournals.orgRelative Affinity (vs. Quiescent) snmjournals.org
Quiescent1.5% ± 1.25%1x
Primed (TNF-α)5.53% ± 3.43%3-4x higher
Fully Activated5.39% ± 1.54%3-4x higher

The antibody IMMU-MN3, from which this compound is derived, reacts strongly with the NCA-90 antigen. The association constant (Ka) for this interaction has been quantitatively evaluated as 0.5 × 108 ± 0.2 × 108 liters/mol nuklearmedizin-gratz.de. This value indicates a high affinity of the antibody for its target antigen. The dissociation constant (Kd), which is the reciprocal of the association constant (Kd = 1/Ka), can be inferred to be in the nanomolar range (e.g., if Ka = 0.5 × 108 L/mol, Kd = 20 nM).

Table 2: Quantitative Binding Characteristics of this compound to NCA-90 Antigen

CharacteristicValueNotes
Association Constant (Ka)0.5 × 108 ± 0.2 × 108 L/mol nuklearmedizin-gratz.deFor IMMU-MN3 with NCA-90 nuklearmedizin-gratz.de

Comparative Binding to Quiescent, Primed, and Activated Granulocyte States

Ex Vivo Granulocyte Labeling Experiments

Ex vivo studies assessing the binding of this compound to granulocytes circulating in blood have shown limited interaction. Specifically, less than 5% of the administered this compound activity was found to be cell-bound in ex vivo granulocyte labeling experiments snmjournals.orgnih.govsnmjournals.orgresearchgate.net. This minimal binding was comparable to that observed with 99mTc-labeled human serum albumin (HSA), a molecule with no specific affinity for granulocytes, suggesting that any observed association was largely non-specific snmjournals.org. Consequently, it is considered unlikely that this small amount of cell-associated activity would be sufficient to generate a detectable signal at an infection site through in vivo labeling of circulating granulocytes alone snmjournals.org. This finding challenges the initial theoretical premise that this compound primarily targets inflammation by labeling circulating granulocytes in vivo snmjournals.orgsnmjournals.orgsnmjournals.org.

Elucidation of Accumulation Pathways in Inflammatory Milieus (Preclinical Models)

Despite the limited binding to circulating granulocytes, this compound does accumulate in inflammatory lesions. The primary mechanism of its accumulation in inflammatory milieus, particularly in preclinical models, appears to be multifaceted and not solely dependent on intravascular granulocyte binding snmjournals.orgnih.govnih.govresearchgate.net.

The prevailing hypothesis for this compound accumulation in inflammation is that it does not primarily localize as a result of binding to circulating granulocytes snmjournals.orgnih.govnih.govresearchgate.net. Instead, a significant mechanism is its non-specific clearance into inflammatory lesions via increased vascular permeability, a common feature in inflamed tissues snmjournals.orgnih.govcreativebiolabs.netsnmjournals.orgnih.govresearchgate.net. Capillary permeability increases in inflamed tissues, allowing for greater diffusion of proteins, including this compound, into the interstitial space creativebiolabs.netsnmjournals.org.

Role of Increased Vascular Permeability and Non-Specific Extravasation

Increased vascular permeability is a hallmark of inflammation, leading to the extravasation of fluid and macromolecules from the bloodstream into the interstitial space nih.gov. This phenomenon plays a significant role in the accumulation of this compound at inflammatory sites. Studies indicate that this compound extravasates into infected sites non-specifically via this increased vascular permeability nih.govnih.govsnmjournals.orgresearchgate.net. In fact, it has been suggested that the prevalent mechanism of 99mTc-sulesomab accumulation is related simply to the non-specific increase of capillary permeability nih.gov.

Despite its specific binding to NCA-90 on granulocytes, the accumulation of this compound in inflamed tissue is not solely due to direct binding to circulating granulocytes and their subsequent migration. Less than 5% of the circulating radioactivity after intravenous injection of 99mTc-sulesomab is typically found to be cell-bound nih.govsnmjournals.orgsnmjournals.org. Instead, this compound may accumulate after local binding to primed or activated granulocytes that have already migrated into the extravascular interstitial space, or it can bind to activated, extravascular granulocytes nih.govnih.govsnmjournals.orgresearchgate.netnucmed-guide.appnih.gov. Therefore, while specific binding to activated granulocytes occurs, the diffusion of the radiolabeled protein into the inflamed tissue through leaky vasculature is a major contributing factor to its observed signal nih.govsnmjournals.org. Image positivity in inflammation is also significantly dependent on local blood-pool expansion nih.govsnmjournals.orgresearchgate.net.

Comparative Kinetic Analysis with Non-Targeting Reference Proteins (e.g., 99mTc-Human Serum Albumin)

To differentiate the contributions of specific granulocyte binding from non-specific extravasation, comparative kinetic analyses have been performed using this compound and non-targeting reference proteins, such as 99mTc-labeled human serum albumin (HSA) nih.govsnmjournals.org. Both this compound and HSA have similar molecular sizes nih.govsnmjournals.orgsnmjournals.org. These comparative studies have provided crucial insights into this compound's in vivo behavior.

A key finding is that the blood clearance of this compound is significantly faster than that of HSA. For instance, the mean blood clearance of 99mTc-sulesomab has been reported as approximately 23.4 ± 11.7 mL/min, which is about five times greater than that of 99mTc-HSA, recorded at 4.8 ± 3.1 mL/min nih.govsnmjournals.org. This faster blood clearance for this compound is thought to reduce background signal nih.govsnmjournals.org.

Moreover, the clearance of this compound into inflammatory lesions is consistently higher than that of HSA, on average about three times as high nih.govsnmjournals.org. Despite this higher clearance into the lesion, the target-to-background (T/Bkg) ratios for this compound and HSA have been found to be similar in inflamed areas, especially at earlier time points nih.govsnmjournals.orgsnmjournals.org. At 6 hours post-injection, the T/Bkg ratio for HSA was even slightly higher than that of this compound (2.14 ± 0.6 for HSA vs. 1.93 ± 0.5 for this compound) nih.govsnmjournals.org. This similarity in T/Bkg ratios is explained by the significant contribution of blood-pool activity to the target signal for HSA, and by the moderate clearance of this compound into normal background tissues, which increases its background signal nih.govsnmjournals.org. Patlak-Rutland (P-R) analysis, a method used to measure tissue protein clearance, confirmed that this compound clearance into normal background tissues was greater than that of HSA nih.govsnmjournals.org. This suggests that while this compound does show higher clearance into inflammatory lesions, a notable portion of its accumulation is still influenced by general protein extravasation, and its apparent specificity is augmented by its faster blood clearance.

Characteristic99mTc-Sulesomab (Mean ± SD)99mTc-Human Serum Albumin (Mean ± SD)
Blood Clearance (mL/min)23.4 ± 11.7 nih.govsnmjournals.org4.8 ± 3.1 nih.govsnmjournals.org
Lesion Clearance Ratio (vs. HSA)~3 times higher nih.govsnmjournals.org1 (reference) nih.govsnmjournals.org
T/Bkg Ratio at 6h1.93 ± 0.5 nih.govsnmjournals.org2.14 ± 0.6 nih.govsnmjournals.org

Mathematical Modeling of Protein Diffusion and Clearance in Inflamed Tissues

Mathematical modeling plays a crucial role in characterizing the absorption, distribution, metabolism, and excretion (ADME) of protein therapeutics like this compound, particularly in complex environments such as inflamed tissues nih.govnih.gov. These models help in understanding the interplay of various physiological and molecular factors that govern protein movement and accumulation.

In the context of this compound, mathematical models account for its diffusion and clearance, considering factors like increased vascular permeability, interstitial fluid flow, and specific binding kinetics. The extravasation of proteins like this compound into tissues is largely restricted to diffusion and convection through the paracellular pores of the vascular endothelial wall nih.gov. Models can quantitatively describe the permeability coefficient across the capillary wall, the diffusion coefficient within the tissue, and the fraction of the tissue accessible to macromolecules nih.gov.

While specific models for this compound's protein diffusion and clearance in inflamed tissues were not explicitly detailed in the search results beyond the use of Patlak-Rutland analysis for kinetic measurements nih.govsnmjournals.org, the principles of mathematical modeling for protein therapeutics in inflamed tissues generally involve compartmental models. These models often divide tissues into vascular, interstitial, and cellular compartments, with parameters reflecting transport rates, binding affinities, and clearance pathways. For instance, increased capillary permeability in inflamed tissues allows for enhanced diffusion of proteins into the interstitial space creativebiolabs.net. Mathematical simulations can integrate these parameters to predict the spatio-temporal distribution of the radiotracer, distinguishing between passive extravasation and active, target-mediated accumulation nih.govnih.gov. Such modeling efforts are essential for a comprehensive understanding of this compound's behavior in vivo and for optimizing its diagnostic utility.

Pharmacokinetic and Biodistribution Research in Preclinical Models

Systemic Clearance Kinetics of Sulesomab in Animal Models

Systemic clearance kinetics of technetium (99mTc)-sulesomab have been investigated to characterize its removal from circulation. Studies have shown that 99mTc-sulesomab exhibits a blood clearance of approximately 23.4 ± 11.7 mL/min, which is notably faster, about five times greater, than that of technetium (99mTc)-labeled human serum albumin (HSA) (4.8 ± 3.1 mL/min), a molecule of similar molecular size pharmakb.comdrugbank.com. This more rapid blood clearance is considered beneficial for diagnostic imaging as it helps reduce background radioactivity in the blood, potentially leading to clearer images fda.gov.

After intravenous administration, the blood level of 99mTc-sulesomab decreased progressively over time. At one hour post-infusion, blood levels were approximately 34% of the baseline, declining further to 17% at four hours and 7% at 24 hours. The distribution half-life of 99mTc-sulesomab was estimated to be approximately 1.5 hours. The primary route of elimination for the radiolabel is renal excretion, with about 41% of the radioactivity excreted in urine within the first 24 hours following administration. This rapid clearance via the urinary tract is a characteristic often sought in diagnostic agents to facilitate timely imaging and minimize patient exposure to radiation.

Table 1: Systemic Clearance Kinetics of 99mTc-Sulesomab and 99mTc-HSA

RadiopharmaceuticalBlood Clearance (mean ± SD)
99mTc-Sulesomab23.4 ± 11.7 mL/min
99mTc-HSA4.8 ± 3.1 mL/min

Tissue Distribution and Localization Patterns in Preclinical Studies

This compound is a fragment of a monoclonal antibody (Fab fragment) designed to target the granulocyte-associated NCA-90 cell antigen. While it is theorized to bind to granulocytes for imaging inflammation, research indicates that its accumulation in inflammatory lesions is primarily driven by non-specific extravasation due to increased vascular permeability in inflamed tissues, with secondary binding to post-migratory leukocytes already present at the infection site pharmakb.comdrugbank.comfda.gov. Less than 5% of the circulating radioactivity after intravenous injection was found to be cell-bound with 99mTc-sulesomab, suggesting that extravascular uptake of free protein is the dominant mechanism for its localization pharmakb.comdrugbank.com.

Studies have shown that the clearance of this compound into inflammatory lesions is consistently higher than that of HSA, approximately three times as high on average pharmakb.comdrugbank.com. However, moderate clearance of this compound, unlike HSA, has also been observed in control (normal) tissues pharmakb.comdrugbank.comfda.gov. This higher clearance into normal tissues can somewhat offset the benefits of its increased uptake in inflammatory areas, potentially contributing to similar target-to-background (T/Bkg) ratios compared to HSA in some early imaging phases drugbank.comfda.gov. Granulocytes have shown significantly increased binding to 99mTc-sulesomab in vitro when primed or activated, suggesting a role for activated granulocytes in its localization within inflamed tissues, even if the primary mechanism in vivo involves non-specific extravasation pharmakb.comdrugbank.comfda.gov.

Comparative Pharmacokinetic Analysis with Other Radiolabeled Antibodies (e.g., Besilesomab) in Research Settings

Comparative pharmacokinetic analyses have been conducted between 99mTc-sulesomab and other radiolabeled antibodies, such as 99mTc-besilesomab. Both this compound and besilesomab are technetium-99m labeled antigranulocyte antibodies approved for diagnostic imaging, particularly in cases of suspected osteomyelitis. However, they differ in their antibody fragment size: this compound is a Fab fragment, while besilesomab is an intact monoclonal antibody.

This structural difference leads to distinct kinetic profiles. Studies comparing 99mTc-sulesomab and 99mTc-besilesomab in targeting osteomyelitis showed that 99mTc-sulesomab achieved maximal uptake mostly within 1-4 hours post-injection, with subsequent clearance of non-specific background activity being more rapid. In contrast, 99mTc-besilesomab, being an intact antibody, displayed slower, continuous uptake over 24 hours, leading to higher target-to-background ratios at later time points. While 99mTc-sulesomab exhibited higher sensitivity in osteomyelitis targeting at earlier time points, this was attributed to its more rapid clearance of non-specific background activity rather than an increased antibody uptake at the site. Both 99mTc-sulesomab and 99mTc-besilesomab primarily image infectious foci through non-specific extravasation, followed by secondary binding to post-migratory leukocytes already present at the site of infection pharmakb.com.

Immunological Considerations in Sulesomab Research

Analysis of Murine Antibody Immunogenicity in Animal Models (general principles)

Sulesomab is a technetium-99m labeled murine monoclonal antibody fragment (Fab') google.commdpi.comnih.gov. The use of murine (mouse-derived) antibodies in human applications inherently carries a risk of inducing an immune response in the recipient, a phenomenon known as immunogenicity dntb.gov.uaguidetopharmacology.org. This immune response often manifests as the production of Human Anti-Mouse Antibodies (HAMA) google.comdntb.gov.uaguidetopharmacology.orgebi.ac.uk.

The development of HAMA can lead to several undesirable consequences, including altered pharmacokinetics, reduced therapeutic efficacy, and an increased risk of hypersensitivity reactions upon re-administration google.comdntb.gov.uaguidetopharmacology.orgebi.ac.uk. Factors that influence the immunogenicity of a therapeutic protein like an antibody include its foreign origin, structural integrity, and potential aggregation dntb.gov.uagenome.jpfda.gov. Patient-specific factors, such as immune status and genetic predisposition, also play a role dntb.gov.uafda.gov.

Historically, early therapeutic antibodies derived entirely from murine sources exhibited a high propensity for immunogenicity dntb.gov.uaguidetopharmacology.org. To mitigate this risk, advancements in bioengineering have led to the development of chimeric (mouse-human), humanized, and fully human antibodies, which are designed to have fewer non-human components, thereby reducing the likelihood of an immune response dntb.gov.uaguidetopharmacology.orgebi.ac.uk.

In the context of this compound, its murine origin means that patients previously exposed to murine monoclonal antibody products are more likely to develop HAMA google.com. For this reason, assessing HAMA titers is typically recommended before repeated administration of this compound (LeukoScan) google.com. While the general principle suggests a risk of HAMA with murine antibodies, one controlled clinical trial investigating this compound reported no induction of human anti-mouse antibody (HAMA) reactive with the fragment in the patients studied wikipedia.org. This highlights that specific product characteristics and study populations can influence observed immunogenicity, though the theoretical potential for immune reactions to murine components persists google.comsocesfar.es.

Animal models, including rodents and non-human primates (NHPs), are routinely employed in the pre-clinical assessment of biopharmaceutical immunogenicity. While these models provide valuable insights into potential immune responses, their predictive value for human immunogenicity can vary, with some models overpredicting the immune response seen in humans. Nevertheless, immunogenicity testing remains an integral part of the drug development lifecycle, from discovery through post-marketing surveillance, to detect and characterize anti-drug antibodies dntb.gov.ua.

Theoretical Implications of Granulocyte Targeting for Immune System Modulation

This compound functions by targeting the non-specific cross-reacting antigen-90 (NCA-90), also known as CD66c, a surface glycoprotein (B1211001) abundantly expressed on granulocytes mdpi.comnih.gov. Granulocytes, primarily neutrophils, are critical components of the innate immune system mdpi.com. They serve as the body's first line of defense against invading pathogens, playing vital roles in acute injury, wound repair, and various inflammatory and infectious processes mdpi.com.

The theoretical implications of targeting granulocytes for immune system modulation are significant, given their central role in initiating and propagating immune responses. Agents that bind to granulocyte surface antigens could theoretically influence granulocyte function, recruitment, activation, or clearance, thereby modulating inflammation or host defense. For instance, modulating the physiological state of granulocytes through various agents, such as selenium nanoparticles, has been shown to affect their production of reactive oxygen species, calcium spikes, and degranulation. Similarly, granulocyte-macrophage colony-stimulating factor (GM-CSF) can drive the generation and modulate the functions of myeloid cell subsets, including granulocytes, influencing immune surveillance.

However, this compound, as a diagnostic agent, is specifically designed to bind to activated granulocytes and facilitate their visualization at sites of infection and inflammation mdpi.com. Research findings indicate that this compound binds more avidly to activated rather than resting granulocytes in vitro google.com. Crucially, at the concentrations and activities used for diagnostic procedures, this compound does not appear to exert any direct pharmacodynamic effects, nor does it affect the up-regulation or down-regulation of granulocytes in in vitro studies google.com. This suggests that while this compound leverages the presence and activation state of granulocytes for diagnostic imaging, it does not directly modulate their immune functions in a therapeutic sense at diagnostic doses. Its utility lies in identifying localized areas of inflammation where activated granulocytes have accumulated, thereby providing diagnostic information about the presence and extent of conditions like musculoskeletal infections, including osteomyelitis google.commdpi.com.

The diagnostic efficacy of this compound in localizing activated granulocytes at sites of infection underscores its ability to precisely identify areas of immunological activity. For example, in clinical trials for defining the presence and location of osteomyelitis, this compound demonstrated notable diagnostic performance parameters, as summarized in the table below google.com:

Table 1: Diagnostic Performance of this compound in Osteomyelitis Detection google.com

MetricValue
Sensitivity88.2%
Specificity65.6%
Accuracy76.6%
Positive Predictive Value70.8%
Negative Predictive Value85.5%

This table illustrates how the selective binding of this compound to activated granulocytes translates into its diagnostic capabilities, providing insights into immune cell infiltration in pathological conditions.

Advanced Research Methodologies for Sulesomab Investigation

In Vitro Immunological Assays for Binding and Functional Studies

A suite of in vitro immunological assays is crucial for characterizing Sulesomab's binding properties and functional activity. These methodologies provide foundational insights into its interaction with target cells and antigens:

Western Blot (WB) : Used to detect and quantify this compound's target antigen (NCA-90/CEACAM6) and to assess its binding to specific proteins separated by gel electrophoresis. WB is a standard method for verifying the integrity of antibody fragments post-labeling. wikipedia.orgnih.gov

Flow Cytometry (FC) : Enables the measurement of this compound's binding to cell surface antigens on granulocytes. This technique allows for quantitative analysis of binding affinity and the proportion of cells targeted. Flow cytometry assays can also identify specific cell populations (e.g., Annexin V+ and DAPI+ cells) in studies involving antibody binding and cellular responses. wikipedia.org

Immunoprecipitation (IP) : Utilized to isolate the antigen-antibody complex, helping to confirm the specific interaction between this compound and NCA-90/CEACAM6 from cell lysates. wikipedia.org

Enzyme-Linked Immunosorbent Assay (ELISA) : A versatile immunoassay for quantifying this compound's binding to purified antigens or cell extracts, as well as for detecting the presence of anti-Sulesomab antibodies if immunogenicity is a concern. ELISA can also be used to assess cross-reactivity and binding specificity. wikipedia.orgbenthamscience.com

Neutrophil Activation Assays : These assays are employed to study the functional impact of this compound on granulocytes, such as changes in cell surface markers (e.g., CD11b/CD18 expression), oxidative burst activity, or degranulation. In vitro studies have indicated that this compound binds more avidly to activated granulocytes than to resting ones, although it does not directly cause granulocyte up-regulation or down-regulation. wikipedia.orguni-freiburg.dersc.org

Immunofluorescence (IF) : Allows for the visualization of this compound binding to antigens on fixed or live cells, providing spatial information on target localization. This technique can be used to observe the distribution of the antibody fragment on granulocyte membranes. wikipedia.orgamericanelements.com

Research findings indicate that 99mTc-Sulesomab's binding to granulocytes can be measured both in vitro and ex vivo, including studies on primed and activated granulocytes in vitro. nih.govuni-freiburg.dewikipedia.org

Quantitative Radiotracer Techniques for In Vivo Studies in Preclinical Models

Quantitative radiotracer techniques are indispensable for evaluating the in vivo behavior and diagnostic efficacy of this compound in preclinical models and clinical settings:

Single-Photon Emission Computed Tomography (SPECT) : 99mTc-Sulesomab is a SPECT agent that provides high-resolution images of infection and inflammation foci. SPECT systems allow for quantitative analysis of tracer accumulation and differentiation between specific uptake and background activity. For example, 99mTc-Sulesomab has been used for imaging septically loosened total knee arthroplasty, showing rapid uptake into the lesion and lower background activity, facilitating imaging as early as 1-4 hours post-injection due to the small size of the Fab' fragment (50 kDa). nih.govuni.luuni-freiburg.denih.govuni-freiburg.defishersci.fi SPECT offers advantages such as broad availability of radioisotopes and gamma-scanning instruments, and the ability to distinguish multiple biomarkers simultaneously due to different photon energies. ereztech.comuni.lu

Positron Emission Tomography (PET) : While 99mTc-Sulesomab is primarily a SPECT agent, the principles of PET are highly relevant for quantitative in vivo studies of radiotracers, including novel antibody fragments. PET offers higher resolution and sensitivity compared to SPECT, making it ideal for tracer kinetic studies and quantitative analysis in molecular imaging. nih.govuni.luuni.lunih.gov Although 99mTc's short half-life is not ideal for tracking the entire biokinetics of intact IgGs, it is well-suited for smaller fragments like this compound due to their rapid clearance. nih.govereztech.com Advances in PET imaging involve radionuclides like Zirconium-89 (89Zr) and Gallium-68 (68Ga), which can be conjugated to antibodies or their fragments for high-resolution and quantifiable imaging. nih.govuni.lunih.gov

Biokinetic Modeling and Data Analysis Approaches

Biokinetic modeling and data analysis are essential for understanding the distribution, uptake, and clearance of this compound within the body, optimizing imaging protocols, and interpreting results.

Patlak-Rutland Analysis (P-R Analysis) : This widely used compartmental modeling approach is applied to measure lesion and control tissue protein clearance, providing insights into the extravascular uptake of radiolabeled compounds. In studies involving 99mTc-Sulesomab, P-R analysis was performed to evaluate the local kinetics of the tracer. nih.govuni-freiburg.dewikipedia.orgnih.gov

Research Findings on Clearance : After intravenous injection of 99mTc-Sulesomab, less than 5% of the circulating radioactivity was found to be cell-bound, implying that the P-R curves primarily represent the extravascular uptake of free protein rather than binding to circulating granulocytes. nih.govuni-freiburg.dewikipedia.org Studies comparing 99mTc-Sulesomab with 99mTc-labeled Human Serum Albumin (HSA), which have similar molecular sizes, revealed notable differences in their biokinetics. The mean blood clearance of this compound was approximately 23.4 ± 11.7 mL/min, which is roughly five times greater than that of HSA (4.8 ± 3.1 mL/min). uni-freiburg.dewikipedia.org Similarly, the clearance of this compound into lesions was consistently higher than that of HSA, averaging about three times greater. uni-freiburg.dewikipedia.org Despite these differences, the target-to-background (T/Bkg) ratios for this compound and HSA were similar, except at 6 hours post-injection, where HSA exhibited a higher T/Bkg ratio (2.14 ± 0.6) compared to this compound (1.93 ± 0.5) (P ≈ 0.01). uni-freiburg.dewikipedia.org These findings suggest that this compound's localization in inflammation is not solely due to binding to circulating granulocytes but also involves non-specific clearance via increased vascular permeability, potentially followed by local binding to primed or activated extravascular granulocytes. uni-freiburg.dewikipedia.org The lower T/Bkg ratio for this compound at later time points may be influenced by its clearance into normal tissues and the dependence of image positivity on local blood-pool expansion. wikipedia.org

Table 1: Comparative Biokinetic Data for 99mTc-Sulesomab vs. 99mTc-HSA

Parameter99mTc-Sulesomab (Mean ± SD)99mTc-HSA (Mean ± SD)Relative DifferenceReference
Blood Clearance (mL/min)23.4 ± 11.74.8 ± 3.1~5 times greater uni-freiburg.dewikipedia.org
Lesion ClearanceConsistently HigherLower~3 times greater uni-freiburg.dewikipedia.org
T/Bkg Ratio (6 hours p.i.)1.93 ± 0.52.14 ± 0.6HSA higher uni-freiburg.dewikipedia.org

Antibody Engineering Strategies to Modify this compound's Research Properties

Antibody engineering plays a vital role in optimizing the properties of monoclonal antibodies like this compound for various research and diagnostic applications:

Humanization : Murine antibodies, such as the parent antibody of this compound (IMMU-MN3), can elicit a human anti-mouse antibody (HAMA) response in patients, leading to reduced efficacy and potential allergic reactions. nih.govuni.lunih.gov Humanization techniques involve grafting non-human variable regions onto human constant regions, or creating fully human antibodies, to minimize immunogenicity. While this compound itself is murine, the development of humanized or fully human antibodies is a key strategy in improving the clinical utility and research properties of antibody-based agents. nih.govnih.gov

Fragmentation Optimization : this compound is already a Fab' fragment, which is a significant antibody engineering strategy. Intact antibodies have long circulation times (several days), which can lead to high background signals in imaging studies. ereztech.com Fragmentation, such as the production of Fab' fragments (around 50 kDa), results in faster blood clearance and better tissue penetration, leading to more rapid imaging times (e.g., 1-4 hours post-injection for this compound). uni.luereztech.com Further fragmentation strategies, like single-chain Fv (scFv, 25 kDa) or diabodies (50 kDa), are continuously explored to optimize tumor penetration and clearance kinetics, though they can sometimes compromise binding affinity or stability. nih.govereztech.com The small size of fragments is particularly advantageous for achieving rapid uptake and clearance in molecular imaging applications. uni.luereztech.com

Development and Evaluation of Novel Radiolabeling Methods for Antibody Fragments

The efficacy of radiolabeled antibody fragments like this compound heavily relies on efficient and stable radiolabeling methods. Ongoing research focuses on developing and evaluating novel techniques:

Current Radiolabeling of this compound : 99mTc-Sulesomab is prepared using a straightforward 5-minute procedure where 99mTc-pertechnetate is added directly to a lyophilized kit containing the Fab' fragment. This method typically achieves high labeling efficiency with less than 1% free technetium. wikipedia.orguni.luuni-freiburg.de This simplicity avoids the more time-consuming and hazardous ex vivo leukocyte labeling techniques. wikipedia.org

Advances in Radiolabeling Chemistry : Research continues to explore more successful and "antibody-safe" methods for radiolabeling monoclonal antibodies and their fragments. Key areas of focus include optimizing chelation chemistry to form stable metal-ligand complexes and maintaining the antibody's immunoreactivity. nih.govnih.govnih.gov Novel radiolabeling reactions, such as click chemistry approaches, are also being investigated to reduce off-target effects and optimize clearance kinetics. nih.gov The goal is to ensure high radiolabeling yields while preserving the antibody's structure and functionality. nih.gov

Radionuclide Selection : While 99mTc is a widely used radionuclide for diagnostic imaging due to its favorable half-life and gamma emission profile for SPECT, research also explores positron-emitting radionuclides for PET imaging, such as Zirconium-89 (89Zr) and Gallium-68 (68Ga). nih.govnih.govuni.lunih.gov These advancements aim to provide higher resolution and quantification capabilities in radiolabeled antibody imaging. nih.govuni.lu

Future Directions and Theoretical Implications in Radiopharmaceutical Research

Addressing Unresolved Questions in Sulesomab's Mechanistic Accumulation

This compound, a 99mTc-labeled Fab fragment, is designed to target the NCA-90 (CD66c) antigen found on granulocytes, particularly those that are activated snmjournals.orgcreativebiolabs.netontosight.ainih.govnucmed-guide.app. Despite its diagnostic use, the precise mechanism by which this compound accumulates in inflammatory lesions remains a subject of ongoing theoretical discussion and research snmjournals.orgcreativebiolabs.netsnmjournals.org.

The suggested mechanism involves binding to the CEACAM6 surface antigen on granulocytes, theoretically enabling in vivo labeling creativebiolabs.net. However, studies indicate that the level of this compound binding to circulating activated granulocytes in vitro is relatively low, approximately 5% snmjournals.org. This observation challenges the notion that intravascular binding to circulating granulocytes is the sole or primary mechanism of its localization in inflamed tissues snmjournals.orgsnmjournals.org.

Alternative or complementary hypotheses suggest that this compound's accumulation in inflammatory sites may also be significantly influenced by non-specific extravasation due to increased vascular permeability, a common feature of inflammation snmjournals.orgcreativebiolabs.netsnmjournals.orgsnmjournals.org. This phenomenon allows for enhanced diffusion of proteins into the interstitial space, similar to what is observed with other radiolabeled proteins like human serum albumin (HSA) snmjournals.orgsnmjournals.org. While this compound exhibits a faster blood clearance than HSA, contributing to a reduced background signal, the target-to-background ratios in areas of inflammation can be comparable snmjournals.orgsnmjournals.org. This raises questions about the relative contributions of specific binding to activated granulocytes versus passive extravasation and potential local binding to primed or activated extravascular granulocytes snmjournals.orgcreativebiolabs.netsnmjournals.org.

Future research is critical to precisely delineate these mechanisms. Advanced imaging techniques, combined with correlative cellular and molecular studies, could provide higher resolution insights into this compound's journey from circulation to the inflammatory nidus. Understanding the exact proportion of accumulation attributable to active granulocyte targeting versus passive extravasation will be crucial for refining the interpretation of this compound images and for developing more specifically targeted next-generation agents snmjournals.orgsnmjournals.org.

Design Principles for Next-Generation Granulocyte-Targeting Radiotracers for Research

Lessons learned from this compound's properties and challenges provide valuable insights for the design of future granulocyte-targeting radiotracers for research applications. Key principles for next-generation probe development include:

Enhanced Target Specificity and Affinity: While this compound targets NCA-90 (CD66c), future tracers could explore novel antigens with higher specificity to activated granulocytes or specific granulocyte subsets involved in particular inflammatory pathologies. This would aim to achieve a higher binding percentage to target cells, potentially reducing off-target accumulation and improving signal-to-noise ratios snmjournals.orgnih.gov.

Optimized Pharmacokinetics: this compound, as a Fab fragment, offers advantages such as rapid blood clearance and reduced immunogenicity compared to full-length antibodies nih.govnucmed-guide.appsnmjournals.org. Next-generation tracers could further optimize molecular size (e.g., smaller peptides, nanobodies, or engineered protein scaffolds) to achieve even faster clearance from non-target tissues, leading to earlier imaging times and improved target-to-background contrast snmjournals.orgsnmjournals.org.

Advanced Radionuclide Selection: Beyond 99mTc, integrating radionuclides suitable for Positron Emission Tomography (PET), such as Fluorine-18 (18F), Gallium-68 (68Ga), or Zirconium-89 (89Zr), could enable higher spatial resolution, sensitivity, and quantitative accuracy in research settings mdpi.com. The labeling strategy must ensure stable radiolabeling without compromising the tracer's biological activity.

Dynamic Engagement and Microenvironment Responsiveness: Designing tracers that not only bind specifically but also respond dynamically to changes in the inflammatory microenvironment (e.g., pH, enzyme activity) could provide more functional information beyond mere presence of granulocytes. Tracers that are internalized upon binding could also offer insights into cellular activity and fate.

Minimizing Non-Specific Accumulation: Addressing the issue of non-specific accumulation due to increased vascular permeability, as observed with this compound, is paramount snmjournals.orgcreativebiolabs.netsnmjournals.org. Future designs could focus on agents that preferentially accumulate via active, receptor-mediated processes, or incorporate strategies to minimize passive diffusion into inflamed tissues.

Biocompatibility and Immunogenicity: Building on this compound's reduced immunogenicity as a Fab fragment, developing humanized or fully human antibody derivatives or non-immunogenic peptide-based probes would further enhance safety and allow for repeated administration in long-term research studies nih.govnucmed-guide.appeuropa.eu.

Broader Contributions of this compound Research to Understanding Granulocyte Biology in Inflammation

Research centered on this compound has provided significant contributions to the broader understanding of granulocyte biology in inflammatory contexts.

In Vivo Visualization of Granulocyte Migration: this compound's diagnostic capability has offered direct, in vivo visualization of granulocyte recruitment to sites of inflammation, reinforcing established knowledge from in vitro and ex vivo models snmjournals.orgcreativebiolabs.netontosight.ainih.gov. This has been particularly valuable in confirming the presence and extent of granulocyte infiltration in various inflammatory and infectious conditions.

Insights into Granulocyte Activation States: Studies evaluating this compound's preferential, albeit low, binding to activated granulocytes have underscored the importance of the cell's activation state in molecular imaging applications snmjournals.orgnih.gov. This has contributed to the understanding that imaging agents can potentially differentiate between resting and activated immune cell populations, offering functional information beyond mere cell counts.

Elucidating the Role of Vascular Permeability in Tracer Delivery: The ongoing debate regarding the exact contribution of increased vascular permeability to this compound's accumulation has indirectly highlighted the critical role of endothelial dynamics in inflammation snmjournals.orgcreativebiolabs.netsnmjournals.orgsnmjournals.org. This has prompted a more nuanced appreciation of how imaging probes navigate the complex microenvironment of inflamed tissues.

Setting Benchmarks for Radiopharmaceutical Development: this compound has served as a practical benchmark for the development and evaluation of subsequent granulocyte-targeting or inflammation-imaging radiopharmaceuticals. Its successes and limitations have informed strategic considerations for designing new agents with improved characteristics, driving innovation in the field snmjournals.orgnih.govsnmjournals.org.

Stimulating Research into Granulocyte Heterogeneity: The challenges in fully elucidating this compound's precise mechanism have stimulated further inquiry into the diverse roles and activation phenotypes of granulocyte subsets in different inflammatory diseases, paving the way for more refined and specific molecular imaging approaches.

Theoretical Frameworks for Molecular Imaging Probe Development Based on this compound's Principles

The development and application of this compound offer several theoretical frameworks applicable to the broader field of molecular imaging probe development:

Target-Driven Design: The fundamental principle of designing probes to specifically recognize and bind to cell-surface markers (e.g., NCA-90/CD66c) that are either uniquely expressed or significantly upregulated in a diseased state is a core lesson from this compound creativebiolabs.netontosight.ainih.govnucmed-guide.app. This emphasizes the critical importance of a thorough understanding of disease-specific molecular pathology for successful probe design.

Fragment-Based Radiopharmaceuticals as a Paradigm: this compound's effectiveness as an antibody Fab fragment highlights the advantages of using smaller molecular entities derived from larger biological molecules. This approach, which can lead to reduced immunogenicity and improved pharmacokinetics (e.g., faster clearance and better tissue penetration), serves as a theoretical basis for developing other antibody-derived imaging agents, peptides, or peptidomimetics nih.govnucmed-guide.app.

The Interplay of Specific Binding and Microenvironmental Dynamics: this compound's complex accumulation mechanism underscores that effective molecular imaging probe design must consider not only specific target interaction but also the dynamic physiological changes within the disease microenvironment, such as altered vascular permeability and interstitial fluid dynamics snmjournals.orgcreativebiolabs.netsnmjournals.orgsnmjournals.org. Theoretical models for probe behavior in vivo should account for these multi-factorial interactions.

Emphasis on Quantitative Imaging and Kinetic Modeling: The difficulties in definitively attributing this compound's signal solely to specific granulocyte binding underscore the need for developing robust quantitative imaging methodologies and kinetic models snmjournals.orgsnmjournals.orgsnmjournals.org. Future theoretical frameworks should prioritize the ability to precisely measure probe uptake, retention, and clearance, enabling a more accurate and mechanistic interpretation of imaging data and differentiation of underlying biological processes.

Translational Feedback Loop: this compound's trajectory from a research concept to a clinical diagnostic tool, and its continued role in informing basic research questions, exemplifies a crucial translational feedback loop. This establishes a theoretical framework where clinical experience and observed in vivo phenomena continuously inform and refine basic research, leading to the development of more sophisticated and mechanistically understood molecular imaging probes.

Q & A

Q. What are the standard imaging protocols for Sulesomab in diagnosing prosthetic joint infections (PJI)?

this compound, a Fab fragment labeled with ⁹⁹ᵐTc, requires specific imaging protocols. Planar imaging should be performed at 1–3 hours and 6–8 hours post-injection due to its rapid binding kinetics. This differs from whole antibodies like Besilesomab, which require delayed imaging (16–24 hours). Ensure adherence to standardized acquisition parameters (e.g., collimator type, count density) to minimize variability. Validation against reference standards like histopathology or microbiological culture is critical for diagnostic accuracy .

Q. How does this compound’s mechanism of action influence its uptake in suspected infection sites?

this compound targets granulocyte surface antigens (e.g., NCA-90), binding to circulating neutrophils and migrating to infection sites. However, approximately 35% accumulates in bone marrow by 24 hours, complicating interpretation in orthopedic contexts. Early studies suggested specificity for leukocyte-rich infections, but subsequent research highlights non-specific uptake in sterile inflammation, necessitating correlation with clinical and laboratory data .

Q. What statistical approaches are recommended for analyzing this compound imaging data in clinical studies?

Use semi-quantitative scoring systems (e.g., four-point scales comparing uptake to adjacent bone) to standardize interpretation. For reproducibility, apply inter-observer agreement metrics (Cohen’s kappa) and validate against reference standards. Sensitivity/specificity analyses should account for confounders like recent surgery or autoimmune conditions .

Advanced Research Questions

Q. How can researchers address the non-specific uptake of this compound to improve diagnostic accuracy in musculoskeletal infections?

To mitigate non-specificity, combine this compound imaging with adjunctive modalities:

  • Dual-time-point imaging : Assess uptake kinetics; infections often show progressive accumulation, while inflammation may plateau.
  • Hybrid imaging (SPECT/CT) : Anatomical localization reduces false positives from bone marrow or soft tissue artifacts.
  • Biomarker correlation : Integrate CRP or IL-6 levels to distinguish infection from sterile inflammation .

Q. What methodologies reconcile contradictory findings between this compound and bone marrow scintigraphy in PJI diagnosis?

Contradictions arise from this compound’s marrow uptake vs. bone marrow scan (BMS) specificity. Solutions include:

  • Sequential imaging : Perform BMS first to map physiological marrow distribution, then subtract these regions from this compound scans.
  • Quantitative analysis : Calculate lesion-to-background ratios, excluding BMS-positive areas.
  • Multicenter validation : Standardize protocols across sites to reduce inter-study variability .

Q. What experimental design considerations are critical for comparative studies of this compound vs. novel radiopharmaceuticals (e.g., IL-8 analogs)?

  • Head-to-head trials : Use matched patient cohorts and identical reference standards.
  • Blinded interpretation : Ensure radiologists are unaware of clinical data to reduce bias.
  • Power analysis : Calculate sample sizes based on expected sensitivity differences (e.g., 85% vs. 90%).
  • Cost-effectiveness analysis : Include variables like imaging time, radiation dose, and diagnostic delays .

Q. How should researchers optimize this compound imaging parameters for pediatric populations or immunocompromised patients?

  • Dose adjustment : Reduce ⁹⁹ᵐTc activity weight-based (e.g., 0.2 mCi/kg).
  • Timing modifications : Shorten imaging intervals (e.g., 1-hour and 4-hour scans) to accommodate faster clearance.
  • Safety monitoring : Track adverse events (e.g., hypersensitivity) in immunocompromised cohorts, though this compound’s fragment design minimizes HAMA responses .

Methodological Guidance

  • Literature Review : Prioritize studies using PJI-specific reference standards (e.g., EBJIS criteria) to avoid heterogeneous diagnostic thresholds .
  • Data Contradiction Analysis : Apply meta-analytic tools (e.g., I² statistics) to quantify heterogeneity in sensitivity/specificity across studies .
  • Ethical Compliance : For human studies, detail participant selection criteria (e.g., exclusion of recent antibiotic users) and IRB approval processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.